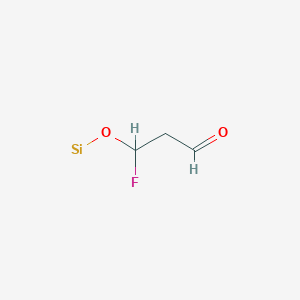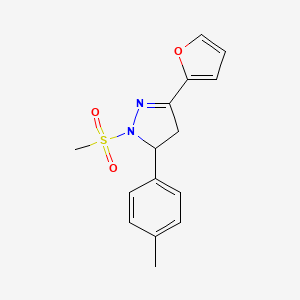![molecular formula C41H55NO2P2 B14207797 4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine CAS No. 828936-19-2](/img/structure/B14207797.png)
4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine is a complex organic compound characterized by its unique structure, which includes multiple phosphoryl groups and a dibutylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine typically involves the reaction of bis(4-methylphenyl)phosphoryl chloride with N,N-dibutylpentan-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The phosphoryl groups can be further oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bis(4-methylphenyl)phosphoryl derivatives, while reduction can produce phosphine oxide derivatives.
Scientific Research Applications
4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s phosphoryl groups make it a candidate for studying phosphorylation processes in biological systems.
Industry: Used in the production of advanced materials and as a stabilizer in polymer processing.
Mechanism of Action
The mechanism of action of 4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine involves its interaction with molecular targets through its phosphoryl groups. These groups can form strong bonds with metal ions, making the compound an effective ligand in catalysis. Additionally, the dibutylamine moiety can interact with biological molecules, potentially influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Bis(4-methylphenyl)phosphoryl derivatives: These compounds share the phosphoryl groups but differ in the substituents attached to the phosphorus atoms.
Phosphine oxides: Similar in structure but with different oxidation states.
Tertiary phosphines: Compounds with P-C bonds and various substituents.
Uniqueness
4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine is unique due to its combination of multiple phosphoryl groups and a dibutylamine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis, material science, and biological research.
Properties
CAS No. |
828936-19-2 |
|---|---|
Molecular Formula |
C41H55NO2P2 |
Molecular Weight |
655.8 g/mol |
IUPAC Name |
4,5-bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine |
InChI |
InChI=1S/C41H55NO2P2/c1-7-9-29-42(30-10-8-2)31-11-12-41(46(44,39-25-17-35(5)18-26-39)40-27-19-36(6)20-28-40)32-45(43,37-21-13-33(3)14-22-37)38-23-15-34(4)16-24-38/h13-28,41H,7-12,29-32H2,1-6H3 |
InChI Key |
INJOIQIMPNLDMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCC(CP(=O)(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C)P(=O)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{6-[3-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14207718.png)

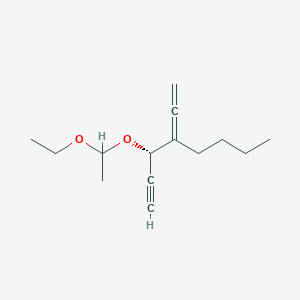
![1-Bromo-2-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14207757.png)
![2,4-Dimethyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14207764.png)
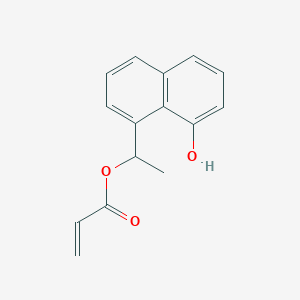
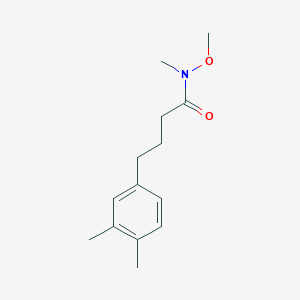
![2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide](/img/structure/B14207780.png)
![1,3,2-Diazaborolidine, 2-chloro-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14207784.png)
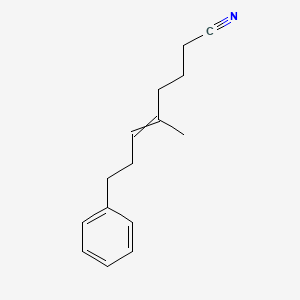
![N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine](/img/structure/B14207794.png)
